molecular formula C18H24N4OS B2922432 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034289-05-7

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No. B2922432
CAS RN: 2034289-05-7
M. Wt: 344.48
InChI Key: PCXJSEZZPHWSRL-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Synthesis and Bioactivity Evaluation

  • A study by Govindhan et al. (2017) focused on the synthesis of a similar compound using a click chemistry approach, highlighting its characterization and thermal stability. The compound's cytotoxicity was evaluated, and molecular docking studies provided insights into its potential for further biological applications, such as drug development (Govindhan et al., 2017).
  • In the realm of fungicidal activity, Mao et al. (2013) synthesized novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole derivatives. Some compounds displayed moderate to excellent fungicidal activity against specific pathogens, indicating potential agricultural applications (Mao, Hong Song, & De-Qing Shi, 2013).
  • Research by Merugu et al. (2010) into microwave-assisted synthesis explored the antibacterial activity of related compounds. The study underscores the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Material Science and Structural Analysis

  • Said et al. (2020) reported an efficient microwave-assisted synthesis of a related compound, emphasizing its regioselective nature and potential utility in material science. The study includes a detailed characterization and crystal structure analysis, providing a foundation for further research in materials and chemical synthesis (Said et al., 2020).

Antimicrobial and Antifungal Activities

  • A series of derivatives was evaluated for antimicrobial activities against bacteria and fungi, with several compounds showing growth inhibitory effects. This suggests the potential of these derivatives in developing new antimicrobial agents for medical applications (Li Bochao et al., 2017).

Wound Healing and Corrosion Inhibition

  • Vinaya et al. (2009) investigated the wound-healing potential of certain derivatives in vivo, demonstrating significant effects and suggesting their potential in medical treatments for wound healing (Vinaya et al., 2009).
  • In the context of corrosion inhibition, Jawad et al. (2020) synthesized a compound that showed high efficiency as a corrosion inhibitor for mild steel in an acidic environment. This highlights its potential application in industrial corrosion protection (Jawad et al., 2020).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14(2)24-17-5-3-15(4-6-17)13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJSEZZPHWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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